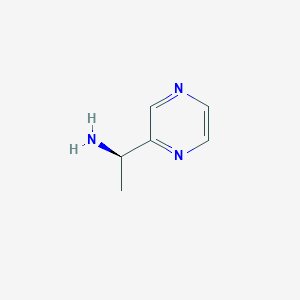

(R)-1-(Pyrazin-2-yl)ethanamine

Description

Significance of Enantiomerically Pure Amines in Chemical Research

Enantiomerically pure chiral amines are indispensable building blocks in modern chemical and pharmaceutical research. researchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment within their structure. researchgate.netacs.org The specific three-dimensional arrangement (stereochemistry) of these amines is often crucial for their biological activity, as one enantiomer (a non-superimposable mirror image) may exhibit high therapeutic efficacy while the other could be less active or even detrimental. google.com

The importance of enantiomeric purity extends beyond pharmaceuticals into agrochemicals and fine chemicals. researchgate.netresearchgate.net In synthetic chemistry, these amines are not only incorporated into target molecules but are also widely employed as resolving agents for separating racemic mixtures and as chiral catalysts or ligands in asymmetric synthesis. researchgate.netacs.org The development of efficient and sustainable methods, including biocatalytic approaches using enzymes like ω-transaminases, to produce enantiomerically pure amines remains a significant focus of academic and industrial research. researchgate.netmdpi.com These methods aim for high yields and excellent enantioselectivity, making these valuable chiral synthons more accessible. researchgate.net

Importance of the Pyrazine (B50134) Moiety in Heterocyclic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in organic and medicinal chemistry. researchgate.nettandfonline.commdpi.com Its unique electronic properties, combining the characteristics of an aromatic system with the polar interactions afforded by the nitrogen heteroatoms, make it a versatile component in the design of functional molecules. acs.org

Pyrazine derivatives are found in a vast array of natural products and are key components in numerous biologically active compounds. researchgate.nettandfonline.com The pyrazine core is present in drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netmdpi.com Furthermore, the pyrazine structure serves as a versatile framework in materials science and as a ligand in coordination chemistry. researchgate.nettandfonline.com Its ability to participate in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, further enhances its utility as a building block for more complex molecular architectures. researchgate.nettandfonline.com

Academic and Research Landscape of (R)-1-(Pyrazin-2-yl)ethanamine

This compound is primarily recognized as a chiral building block for research and development purposes. aksci.comaksci.com Its structure, featuring a chiral ethylamine (B1201723) side chain attached to a pyrazine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for creating libraries of compounds for screening in drug discovery and medicinal chemistry. google.com

Research involving this specific compound often focuses on its incorporation into larger structures to explore structure-activity relationships. For example, pyrazine derivatives are investigated as modulators of protein kinases, which are crucial targets in diseases like cancer and inflammatory disorders. google.com The chiral amine function allows for stereospecific interactions with biological targets, while the pyrazine ring can engage in hydrogen bonding and other non-covalent interactions. acs.org The synthesis of derivatives often involves standard organic transformations, such as the reaction of the amine group to form amides or other functionalized structures. nih.gov While detailed, large-scale studies specifically on this compound are not extensively published, its availability from commercial suppliers indicates its utility as a readily accessible starting material for synthetic campaigns. aksci.combldpharm.comfluorochem.co.uk

Compound Data

Below is a summary of the physical and chemical properties for this compound.

| Property | Value |

| CAS Number | 1270209-27-2 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyrazin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGXIHLJMZQHJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739191 | |

| Record name | (1R)-1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270209-27-2 | |

| Record name | (1R)-1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Pyrazin 2 Yl Ethanamine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful means to access enantiomerically pure compounds by guiding reactions to favor the formation of one enantiomer over the other. sigmaaldrich.com This is often achieved through the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst. sigmaaldrich.comsigmaaldrich.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. sigmaaldrich.comsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is removed and can often be recycled. sigmaaldrich.comsigmaaldrich.com This strategy has been widely applied in the synthesis of chiral amines.

The use of enantiopure sulfinamides, such as 2-methyl-2-propanesulfinamide (tert-butanesulfinamide), introduced by Ellman, has become a cornerstone of asymmetric amine synthesis. sigmaaldrich.com Condensation of these sulfinamides with ketones, such as acetylpyrazine, yields the corresponding N-sulfinyl ketimines. The sulfinyl group acts as a potent chiral directing group, activating the imine for nucleophilic addition and controlling the stereochemical outcome with high diastereoselectivity. sigmaaldrich.commdpi.com

For the synthesis of (R)-1-(Pyrazin-2-yl)ethanamine, the corresponding N-tert-butanesulfinyl pyrazinyl ketimine would be subjected to alkylation. Subsequent mild acidic cleavage of the sulfinyl group affords the desired chiral amine. sigmaaldrich.com The diastereoselective reduction of enantiopure sulfinimines derived from 2-pyridyl ketones has been shown to produce chiral 1-substituted-1-(pyridin-2-yl)methylamines with good enantiomeric excess. unito.it This methodology is applicable to the synthesis of a wide array of α-branched amines. sigmaaldrich.com

A notable application involves the asymmetric synthesis of chiral sulfoximines through the S-alkylation of chiral sulfinamides, highlighting the versatility of these reagents. nih.gov

Table 1: Key Features of Sulfinamide Auxiliary-Mediated Synthesis

| Feature | Description | Reference |

|---|---|---|

| Chiral Auxiliary | (R)-(+)-2-Methyl-2-propanesulfinamide or its (S)-enantiomer | sigmaaldrich.comsigmaaldrich.com |

| Key Intermediate | N-sulfinyl imine (N-sulfinylimine) | sigmaaldrich.commdpi.com |

| Key Reaction | Diastereoselective addition of a nucleophile to the imine | sigmaaldrich.com |

| Auxiliary Removal | Mild acidic hydrolysis | sigmaaldrich.com |

| Advantages | High diastereoselectivity, reliable, and applicable to a broad range of substrates | sigmaaldrich.com |

Oxazolidinone auxiliaries, popularized by David A. Evans, are highly effective in controlling the stereochemistry of various transformations, including alkylation reactions. wikipedia.org These auxiliaries are typically N-acylated, and the resulting imide is then subjected to stereoselective enolate formation and subsequent alkylation. wikipedia.orgresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile. wikipedia.org

In the context of synthesizing this compound, an N-acyl oxazolidinone derived from a pyrazine (B50134) carboxylic acid could be a potential precursor, though this specific application is not extensively detailed in the provided results. The general principle involves creating a chiral enolate that can react with an electrophile to set the desired stereocenter. wikipedia.org The auxiliary can then be cleaved hydrolytically. wikipedia.org While oxazolidinones are well-established for asymmetric synthesis, their direct application to this specific target molecule requires further investigation based on the available data. researchgate.netmdpi.com

Beyond sulfinamides and oxazolidinones, other chiral auxiliaries have proven effective in asymmetric synthesis. These include pseudoephedrine amides and camphorsultams. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary where the α-proton of the corresponding amide is deprotonated to form an enolate, which then reacts with an electrophile. wikipedia.org The stereochemical outcome is directed by the methyl group of the pseudoephedrine. wikipedia.org

Camphorsultam has also been utilized as a chiral auxiliary in various reactions, including Michael additions and Claisen rearrangements, demonstrating its utility in inducing asymmetry. wikipedia.org The application of these established systems to the synthesis of this compound would follow similar principles of diastereoselective bond formation followed by auxiliary removal.

The use of (R)- and (S)-phenyl ethyl amine as chiral auxiliaries has been explored in the synthesis of related heterocyclic structures, though with limited success in inducing high levels of stereochemistry in some cases. nih.gov

Exploration of Oxazolidinone-Based Chiral Auxiliaries

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. nih.govmdpi.com

Transition metal catalysis is a powerful tool for the synthesis of chiral amines. mdpi.comrsc.org Various metals, including copper, ruthenium, and palladium, have been employed in enantioselective reactions such as hydrogenation, amination, and cross-coupling. mdpi.comchinesechemsoc.orgbohrium.comacs.org

Copper-Catalyzed Reactions: Copper catalysts, often in combination with chiral ligands, are effective for a range of asymmetric transformations. chinesechemsoc.orgwiley.com For example, copper-catalyzed asymmetric radical carboamination of acrylamides with arylamines has been reported to produce chiral α-tertiary N-arylamines with good enantioselectivity. chinesechemsoc.org Copper-catalyzed asymmetric addition to imines is another important method for synthesizing chiral amines. wiley.com The development of chiral N,N,N-ligands has been crucial for achieving high enantiocontrol in these reactions. chinesechemsoc.org The use of N-heterocyclic carbene ligands in copper-catalyzed asymmetric C-P bond construction highlights the ongoing innovation in this area. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium complexes are well-known for their high efficiency in the asymmetric hydrogenation of ketones and imines. bohrium.comresearchgate.netrsc.org The use of chiral ligands, such as those derived from ephedrine (B3423809) or QUINAPHOS, in combination with ruthenium precursors, allows for the highly enantioselective reduction of prochiral substrates. researchgate.netrsc.org Asymmetric transfer hydrogenation, often using 2-propanol as a hydrogen source, is a mild and effective method. researchgate.net An efficient asymmetric synthesis of a related carbazole (B46965) derivative involved an enantioselective reductive amination using a Ru(II) complex. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in asymmetric C-N bond formation, including allylic amination and cross-coupling reactions. rsc.orgacs.orgorganic-chemistry.org Chiral ferrocenyl pyrazole (B372694) ligands have been shown to be highly effective in palladium-catalyzed asymmetric allylic amination, achieving excellent enantioselectivity. acs.org Palladium-catalyzed asymmetric hydrogenation of activated imines using chiral bisphosphine ligands like (S)-SegPhos and (S)-SynPhos has also been demonstrated to produce chiral amines with high enantiomeric excesses. dicp.ac.cn The scope of palladium-catalyzed asymmetric hydrofunctionalizations of conjugated dienes has also been explored. sioc-journal.cn

Table 2: Overview of Metal-Catalyzed Asymmetric Syntheses

| Metal System | Reaction Type | Key Features | References |

|---|---|---|---|

| Copper | Asymmetric Carboamination / Addition to Imines | Employs chiral N,N,N-ligands; mild reaction conditions. | chinesechemsoc.orgwiley.com |

| Ruthenium | Asymmetric Hydrogenation / Transfer Hydrogenation | Highly efficient for ketones and imines; utilizes chiral ligands like ephedrine derivatives or QUINAPHOS. | bohrium.comresearchgate.netrsc.org |

| Palladium | Asymmetric Allylic Amination / Hydrogenation | Uses chiral ligands such as ferrocenyl pyrazoles or bisphosphines; provides access to a variety of chiral amines. | acs.orgorganic-chemistry.orgdicp.ac.cn |

Hydrogenation and Reductive Amination Strategies

Organocatalytic Enantioselective Methods

Substrate-Controlled Diastereoselective Synthesis

In this strategy, the stereochemistry of the final product is controlled by a chiral center already present in the substrate. rsc.org By using a chiral starting material, new stereocenters can be introduced with a high degree of diastereoselectivity. For the synthesis of this compound, a chiral auxiliary attached to the pyrazine ring or the ethylamine (B1201723) precursor can direct the outcome of a subsequent reaction, such as a reduction or an alkylation, to yield the desired (R)-enantiomer. researchgate.net This method relies on the predictable facial selectivity imposed by the existing stereocenter. rsc.org

Enantiomeric Resolution Strategies for 1-(Pyrazin-2-yl)ethanamine Racemates

When a racemic mixture of 1-(Pyrazin-2-yl)ethanamine is produced, efficient resolution methods are required to isolate the desired (R)-enantiomer.

Chromatographic Resolution

Chromatographic techniques are powerful tools for separating enantiomers. taylorfrancis.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. taylorfrancis.com

High-performance liquid chromatography (HPLC) with a chiral column is a common method for analytical and preparative-scale resolution of racemates. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good separation. Another approach is ligand-exchange chromatography, where a chiral ligand is part of the stationary or mobile phase and forms diastereomeric complexes with the enantiomers, allowing for their separation. taylorfrancis.com

| Chromatographic Technique | Principle | Key Component |

| Chiral HPLC | Differential interaction with a chiral surface. | Chiral Stationary Phase (CSP). researchgate.net |

| Ligand-Exchange Chromatography | Formation of transient diastereomeric complexes. | Chiral ligand and metal ion. taylorfrancis.com |

An exploration of sophisticated techniques for the stereoselective synthesis of this compound reveals a landscape of advanced chemical and physical separation methodologies. This article delves into the core strategies employed to isolate this specific enantiomer, a valuable chiral building block in various chemical syntheses. The focus remains strictly on the methodologies of separation and resolution, providing a detailed overview of the scientific principles and practical considerations involved.

1 Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation of enantiomers. This method leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve resolution. google.comnih.gov

1 Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The separation of the enantiomers of 1-(Pyrazin-2-yl)ethanamine is achievable through the use of HPLC columns packed with a chiral stationary phase. These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. google.com The selection of the appropriate CSP is critical and is often based on the functional groups of the analyte. For a primary amine like 1-(Pyrazin-2-yl)ethanamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective.

The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is also crucial for optimizing separation. The composition of the mobile phase influences the interactions between the analyte and the CSP, affecting both resolution and retention time.

Table 1: Potential Chiral Stationary Phases for Resolution of 1-(Pyrazin-2-yl)ethanamine

| CSP Type | Common Trade Names | Functional Principle |

| Polysaccharide-based (derivatized) | Chiralcel OD, Chiralpak AD, Chiralpak AS | Formation of diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Pirkle-type (brush-type) | (R,R)-Whelk-O 1, DACH-DNB | π-acceptor/π-donor interactions, hydrogen bonding, and steric repulsion. |

| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Inclusion complexation, hydrogen bonding, and ionic interactions. |

2 Development of Analytical and Preparative Scale Separation Methods

The development of a separation method typically begins at the analytical scale, where the primary goal is to achieve baseline resolution of the enantiomers with minimal solvent and sample usage. Once a successful analytical method is established, it can be scaled up to a preparative level to isolate larger quantities of the desired (R)-enantiomer. nih.govresearchgate.net

Scaling from analytical to preparative HPLC requires careful adjustment of several parameters to maintain the separation quality. lcms.cz The primary goal is to keep the resolution constant while increasing the throughput. This involves geometric scaling of the column dimensions and adjusting the flow rate accordingly. The use of calculators and established formulas helps in this transition, ensuring that the linear velocity of the mobile phase and the ratio of sample load to column volume remain consistent.

Table 2: Key Parameters for Scaling HPLC from Analytical to Preparative Scale

| Parameter | Analytical Scale | Preparative Scale | Scaling Consideration |

| Column I.D. | e.g., 4.6 mm | e.g., 20 mm, 30 mm, 50 mm | Flow rate and sample load must be scaled by the square of the ratio of the column radii. |

| Flow Rate | e.g., 1 mL/min | Scaled up (e.g., 18.9 mL/min for 20 mm I.D.) | Flow_prep = Flow_anal * (Radius_prep / Radius_anal)² |

| Sample Load | Micrograms to low milligrams | Milligrams to grams | Scaled proportionally to the column's cross-sectional area. |

| Gradient Slope | Optimized for resolution | Kept constant in terms of column volumes | Ensures that the chromatographic selectivity is maintained. lcms.cz |

2 Diastereomeric Salt Formation and Fractional Crystallization

One of the most established and widely used methods for resolving racemic mixtures is the formation of diastereomeric salts followed by fractional crystallization. wikipedia.org This technique relies on the principle that diastereomers have different physical properties, including solubility. lumenlearning.com

1 Selection and Design of Chiral Resolving Acids and Bases

For the resolution of a racemic base such as 1-(Pyrazin-2-yl)ethanamine, an enantiomerically pure chiral acid is used as a resolving agent. libretexts.org The reaction between the racemic amine and the chiral acid yields a mixture of two diastereomeric salts. libretexts.org

(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

The choice of the chiral resolving agent is crucial and often empirical. The ideal agent should form salts that exhibit a significant difference in solubility in a particular solvent, allowing one diastereomer to crystallize selectively while the other remains in solution. wikipedia.org After separation by filtration, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the resolving acid. libretexts.org

Table 3: Common Chiral Resolving Acids for Amines

| Chiral Resolving Acid | Acidity | Common Applications |

| (+)-Tartaric Acid | Dicarboxylic acid | Widely used, inexpensive, and effective for many primary and secondary amines. lumenlearning.com |

| (-)-Mandelic Acid | α-Hydroxy carboxylic acid | Effective for forming crystalline salts with various amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Sulfonic acid | A strong acid that can be effective when carboxylic acids fail to give good crystalline salts. libretexts.org |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Dicarboxylic acid derivative | Often provides good solubility differences between diastereomeric salts. |

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

2 Optimization of Crystallization and Recrystallization Conditions

The success of fractional crystallization hinges on the careful optimization of various conditions to maximize the yield and purity of the desired diastereomer. nih.gov Key parameters include the choice of solvent, temperature, concentration (supersaturation), and cooling rate. nih.gov

The solvent system is paramount; it must provide a significant solubility differential between the two diastereomeric salts. ucl.ac.uk Often, a mixture of solvents is used to fine-tune this property. Temperature plays a vital role, as solubility is temperature-dependent. hamptonresearch.com A controlled cooling profile can promote the growth of large, pure crystals of the less soluble diastereomer. Seeding the supersaturated solution with a small crystal of the desired diastereomer can induce crystallization and improve control over the process. researchgate.net

Table 4: Parameters for Optimization of Diastereomeric Crystallization

| Parameter | Objective | Method of Optimization |

| Solvent System | Maximize solubility difference between diastereomers. | Screening of various single and mixed solvent systems. |

| Temperature | Control supersaturation and crystal growth rate. | Implementing controlled cooling profiles; isothermal crystallization. hamptonresearch.com |

| Concentration | Achieve a state of supersaturation without spontaneous precipitation. | Varying the initial concentration of the diastereomeric salt mixture. nih.gov |

| Cooling Rate | Promote slow crystal growth to ensure high purity. | Programmed, slow cooling of the crystallization vessel. |

| Seeding | Induce crystallization of the desired form and control crystal size. | Adding a small quantity of the pure, less soluble diastereomer crystal to the solution. researchgate.net |

| Agitation | Ensure homogeneity of temperature and concentration. | Controlled stirring to prevent localized high supersaturation. |

3 Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a highly efficient method that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. princeton.edu This process combines the kinetic resolution of the amine with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org

For a primary amine like 1-(Pyrazin-2-yl)ethanamine, a typical DKR process involves two key catalysts:

An Enzyme: Often a lipase (B570770), such as Candida antarctica lipase B (CALB), which selectively acylates one enantiomer of the amine (e.g., the R-enantiomer) at a much faster rate than the other. beilstein-journals.org

A Racemization Catalyst: A metal complex, frequently based on ruthenium or rhodium, that facilitates the rapid interconversion (racemization) of the amine enantiomers. beilstein-journals.org

As the (R)-enantiomer is consumed by the enzymatic acylation, the (S)-enantiomer in the solution is continuously racemized back to a 50:50 mixture, providing more of the (R)-enantiomer to be acylated. princeton.edu This continues until all of the starting material is converted into the acylated product of the desired stereochemistry.

Table 5: Typical Components for Dynamic Kinetic Resolution of a Chiral Amine

| Component | Example | Function |

| Substrate | Racemic 1-(Pyrazin-2-yl)ethanamine | The starting material to be resolved. |

| Acyl Donor | Isopropyl acetate, Ethyl methoxyacetate | Reacts with the amine to form an amide. beilstein-journals.org |

| Resolution Catalyst | Candida antarctica lipase B (CALB) | Enantioselectively catalyzes the acylation of one enantiomer. |

| Racemization Catalyst | Shvo's catalyst (a Ruthenium complex) | Racemizes the unreacted amine enantiomer in situ. beilstein-journals.org |

| Solvent | Toluene, Tetrahydrofuran (THF) | Provides a suitable medium for both catalysts to function. |

| Temperature | Ambient to elevated (e.g., 70-100 °C) | Optimized for catalyst activity and stability. nih.gov |

4 Spontaneous Resolution Phenomena

Spontaneous resolution, also known as crystallization-induced spontaneous resolution, is a phenomenon where a racemic compound crystallizes from a solution or melt as a conglomerate—a physical mixture of separate crystals, each containing only one of the two enantiomers. acs.org This process was famously first observed by Louis Pasteur with sodium ammonium (B1175870) tartrate. libretexts.org

This method does not require any chiral auxiliary or resolving agent. researchgate.net However, its occurrence is relatively rare and difficult to predict, as most racemic compounds crystallize as a racemic compound (a single crystal lattice containing equal amounts of both enantiomers) rather than a conglomerate. The formation of a conglomerate depends on the specific crystal packing energies of the enantiomers versus the racemic compound. acs.org While a powerful and direct method when it occurs, its reliance on chance makes it less of a general strategy and more of a fortunate discovery for any given compound. acs.org The synthesis of chiral coordination polymers can sometimes proceed through spontaneous resolution. researchgate.net

Applications of R 1 Pyrazin 2 Yl Ethanamine in Contemporary Organic Synthesis

Utilization as a Chiral Building Block

The inherent chirality and reactive amine functionality of (R)-1-(pyrazin-2-yl)ethanamine make it an ideal starting material for the stereoselective synthesis of a wide array of organic compounds.

Stereoselective Construction of Complex Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govresearchgate.net The pyrazine (B50134) ring, in particular, is a key component in numerous biologically active compounds. beilstein-journals.org this compound serves as a crucial chiral precursor for the synthesis of complex heterocyclic systems, where the stereochemistry of the final product is controlled from the outset. For instance, its derivatives can be employed in intramolecular cyclization reactions to form fused heterocyclic systems like pyrazino[1,2-a]indoles. mdpi.com The stereocenter in the ethanamine side chain directs the formation of subsequent stereocenters during the cyclization process, leading to the synthesis of enantiomerically enriched products. beilstein-journals.org

Furthermore, multicomponent reactions, such as the Ugi and Pictet-Spengler reactions, can utilize this compound or its derivatives to construct complex polycyclic scaffolds in a highly convergent and atom-economical manner. acs.orgorganic-chemistry.org These reactions allow for the rapid assembly of diverse molecular architectures containing the pyrazine motif and a defined stereocenter. acs.org For example, a Ugi four-component reaction followed by a Pictet-Spengler cyclization can yield dihydropyrrolo[1,2-a]pyrazine-diones with high stereoselectivity. acs.org

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Pyrazine Derivatives

| Heterocyclic System | Synthetic Strategy | Key Feature | Reference(s) |

|---|---|---|---|

| Pyrazino[1,2-a]indoles | Intramolecular Cyclization | Construction of fused ring systems | mdpi.com |

| Dihydropyrrolo[1,2-a]pyrazine-diones | Ugi/Pictet–Spengler Sequence | Multicomponent reaction for scaffold diversity | acs.org |

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of large libraries of compounds from simple starting materials in a single step. organic-chemistry.orgmdpi.com this compound, with its primary amine functionality, is an excellent component for various MCRs. Its integration allows for the introduction of both a chiral center and a pyrazine ring into the final product, leading to significant molecular diversity. semanticscholar.orgbeilstein-journals.org

For example, in Ugi-type reactions, this compound can react with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse range of α-acylamino amides bearing the chiral pyrazinyl ethyl moiety. beilstein-journals.org These products can then serve as intermediates for the synthesis of more complex heterocyclic structures. The inherent stereochemistry of the amine is often retained throughout the reaction sequence, providing a straightforward route to enantiomerically enriched compounds.

Precursor in the Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry. Chiral amines are critical intermediates in the synthesis of many active pharmaceutical ingredients (APIs). illinois.edu this compound serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. google.com Its pyrazine ring can be a key pharmacophore, or it can be chemically modified to introduce other functionalities.

For instance, the amine group can be acylated or alkylated to introduce various side chains, while the pyrazine ring can undergo nucleophilic aromatic substitution or cross-coupling reactions to build more complex molecular architectures. The chirality at the α-carbon is maintained throughout these transformations, ensuring the enantiopurity of the final pharmaceutical intermediate. This approach has been utilized in the synthesis of inhibitors of protein kinases, where the specific stereochemistry is crucial for biological activity. google.com

Role as a Chiral Ligand or Organocatalyst Precursor

Beyond its role as a structural component, the chiral nature of this compound makes it an attractive starting point for the development of new catalysts for asymmetric synthesis.

Design and Synthesis of Novel Chiral Ligands for Asymmetric Metal Catalysis

Chiral ligands are essential components of metal-based catalysts used in a wide range of asymmetric transformations. diva-portal.orgresearchgate.net The pyrazine nitrogen atoms in this compound can coordinate to metal centers, while the chiral center in proximity to the metal can induce enantioselectivity in catalytic reactions. By modifying the amine functionality, a variety of bidentate and multidentate ligands can be synthesized. mdpi.com

For example, the amine can be converted into an imine, an amide, or a phosphine-containing group to create P,N-ligands. researchgate.net These ligands, when complexed with transition metals like palladium, rhodium, or iridium, can catalyze reactions such as asymmetric allylic alkylations, hydrogenations, and cross-coupling reactions with high enantioselectivity. researchgate.netd-nb.info The electronic properties of the pyrazine ring can also be tuned by introducing substituents, which in turn can influence the catalytic activity and selectivity of the resulting metal complex.

Table 2: Potential Applications of Ligands Derived from this compound in Asymmetric Catalysis

| Ligand Type | Metal | Asymmetric Reaction | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| P,N-Ligands | Palladium | Allylic Alkylation | High enantioselectivity | researchgate.net |

| N,N-Ligands | Rhodium | Hydrogenation | Enantioselective reduction of olefins | d-nb.info |

Investigation of this compound Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. beilstein-journals.org Chiral amines and their derivatives are a prominent class of organocatalysts. Derivatives of this compound can be investigated for their potential as organocatalysts in various asymmetric transformations.

For example, the formation of thiourea (B124793) or squaramide derivatives of this compound can lead to bifunctional organocatalysts capable of activating substrates through hydrogen bonding. These catalysts could be applied to reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The pyrazine unit could play a role in modulating the acidity and hydrogen-bonding ability of the catalyst, thereby influencing its reactivity and selectivity. While direct examples of organocatalysts derived from this specific amine are still emerging, the principles of organocatalyst design suggest its significant potential in this area. beilstein-journals.orgunibo.it

Synthesis of Enantiomerically Enriched Pyrazine-Containing Structures

The inherent chirality of this compound makes it a valuable starting material for the synthesis of other chiral pyrazine derivatives. The (R)-configuration at the carbon atom adjacent to the pyrazine ring serves as a stereochemical foundation, influencing the stereochemical outcome of subsequent reactions. This chiral auxiliary approach is a cornerstone of asymmetric synthesis, allowing for the transfer of chirality from the starting material to the final product. wikipedia.orgnih.gov The strategic use of this compound can lead to the production of single-enantiomer drugs and other biologically active molecules, where specific stereochemistry is often crucial for efficacy.

The primary amine group of this compound is a key site for chemical modification, allowing for the construction of a diverse array of derivatives while preserving the original stereocenter. Standard amine derivatization techniques, such as acylation and alkylation, are readily applicable. smolecule.com These reactions are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Acylation: The reaction of the primary amine with acylating agents like acyl chlorides or acid anhydrides yields the corresponding N-acyl derivatives (amides). This transformation is typically straightforward and can be used to introduce a wide variety of functional groups. For instance, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base would furnish the N-acylated pyrazine.

Alkylation: The amine group can also undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. smolecule.com This allows for the introduction of various alkyl groups, extending the carbon skeleton and modifying the steric and electronic properties of the side chain.

These derivatization strategies are crucial for building molecular complexity and tuning the physicochemical properties of the resulting molecules.

Table 1: General Derivatization Reactions at the EthanAmine Moiety

| Reaction Type | Reactant | General Product Structure | Description |

| Acylation | Acyl Chloride (R-COCl) |  | Forms a stable amide bond, incorporating the R-group from the acyl chloride. This is a common method for creating peptide-like structures or modifying biological activity. smolecule.com |

| Alkylation | Alkyl Halide (R'-X) |  | Introduces an alkyl group (R') onto the nitrogen atom. The reaction can proceed to form secondary or tertiary amines depending on the stoichiometry and reaction conditions. smolecule.com |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) |  | Forms a sulfonamide, a functional group present in many pharmaceutical compounds. |

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. thieme-connect.de Functionalization of the pyrazine core of this compound derivatives is a key strategy for creating diverse molecular architectures. Common approaches include halogenation followed by transition metal-catalyzed cross-coupling reactions. rsc.org

Halogenation: The introduction of halogen atoms (Cl, Br) onto the pyrazine ring is a critical first step for many subsequent transformations. The electron-donating amino group on the side chain directs electrophilic substitution. For example, 2-aminopyrazine (B29847), a closely related analog, can be selectively brominated or chlorinated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). d-nb.info This creates valuable synthetic handles for further modification.

Cross-Coupling Reactions: Halogenated pyrazine derivatives serve as excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrazine with an aryl or vinyl boronic acid or ester to form a new carbon-carbon bond. This is one of the most versatile methods for creating biaryl structures. rsc.orgresearchgate.netresearchgate.net

Sonogashira Coupling: This involves the coupling of a halo-pyrazine with a terminal alkyne, providing access to alkynyl-substituted pyrazines. rsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the halogenated pyrazine, offering an alternative route for C-C bond formation. rsc.org

Direct C-H Activation/Arylation: More recent methods allow for the direct coupling of C-H bonds on the pyrazine ring with aryl halides, bypassing the need for pre-functionalization via halogenation. rsc.orgmdpi.comnih.gov

These reactions significantly expand the chemical space accessible from the this compound scaffold.

Table 2: Selected Functionalization Methods for the Pyrazine Ring

| Reaction Type | Substrate | Reagents | Product Type | Ref. |

| Halogenation | Pyrazine Derivative | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halogenated Pyrazine | d-nb.info |

| Suzuki-Miyaura Coupling | Halogenated Pyrazine | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Substituted Pyrazine | rsc.org |

| Sonogashira Coupling | Halogenated Pyrazine | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst | Alkynyl-Substituted Pyrazine | rsc.org |

| Direct C-H Arylation | Pyrazine Derivative | Aryl Halide, Pd or Ru Catalyst, Base/Ligand | Aryl-Substituted Pyrazine | mdpi.com |

The this compound framework is a precursor for the synthesis of more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.

Imidazo[1,2-a]pyrazines: This scaffold is commonly synthesized through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound (e.g., α-bromo ketone) in a reaction known as the Tschitschibabin synthesis. nih.govucl.ac.uk The amine of the this compound moiety can be acylated and then cyclized, or the pyrazine ring nitrogen can directly participate in the cyclization. Another powerful method is the one-pot, three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by iodine or a Lewis acid, to construct the fused imidazole (B134444) ring. rsc.orgrsc.orgresearchgate.net

Pyrazino[1,2-a]indoles: The construction of this tricyclic system often utilizes the Pictet-Spengler reaction and its variants. nih.govencyclopedia.pubchemrxiv.org This reaction typically involves the cyclization of a tryptamine (B22526) derivative onto an aldehyde or ketone. In an analogous fashion, an appropriately functionalized indole (B1671886) can be coupled with a derivative of this compound, followed by an intramolecular cyclization to form the fused pyrazine ring. For example, a highly enantioselective iso-Pictet–Spengler reaction has been reported using 2-(1H-indol-1-yl)ethanamine and α-ketoamides, highlighting a viable strategy for constructing these complex chiral scaffolds. nih.govencyclopedia.pub The synthesis can proceed through the reaction of an indole derivative with a chiral aziridine, followed by a Pictet-Spengler cyclization, to yield 1,3-disubstituted tetrahydropyrazino[1,2-a]indoles with excellent stereocontrol. encyclopedia.pub

Table 3: Synthetic Approaches to Fused Pyrazine Derivatives

| Fused System | Key Reaction | Precursors | General Description | Ref. |

| Imidazo[1,2-a]pyrazine (B1224502) | Tschitschibabin Synthesis | 2-Aminopyrazine derivative + α-Halocarbonyl | Condensation reaction where the N1 and the exocyclic amine of the 2-aminopyrazine react with the α-halocarbonyl to form the fused imidazole ring. | nih.gov |

| Imidazo[1,2-a]pyrazine | 3-Component Reaction | 2-Aminopyrazine + Aldehyde + Isocyanide | A one-pot synthesis that efficiently constructs the substituted imidazo[1,2-a]pyrazine core. | rsc.org |

| Pyrazino[1,2-a]indole | Pictet-Spengler Reaction | Indole derivative (e.g., N-ethylamine-indole) + Aldehyde/Ketone | An acid-catalyzed intramolecular cyclization of an imine formed from the precursors to generate the tetrahydropyrazine (B3061110) ring fused to the indole. | nih.govencyclopedia.pub |

Spectroscopic and Theoretical Characterization of R 1 Pyrazin 2 Yl Ethanamine and Its Derivatives

Advanced Spectroscopic Analysis for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For (R)-1-(Pyrazin-2-yl)ethanamine, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, shows characteristic signals for the pyrazine (B50134) ring protons. Two doublets appear at δ 8.34 ppm (J = 2.4 Hz) and δ 9.27 ppm (J = 1.6 Hz), attributed to the pyrazine 6H and 3H protons, respectively. A doublet of doublets is also observed in the region of δ 8.40 ppm (J = 1.6 Hz and 2.8Hz). researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Chiral Shift Reagents: To determine the enantiomeric purity of this compound, chiral shift reagents can be utilized. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification.

A summary of typical ¹H and ¹³C NMR chemical shifts for related pyrazine derivatives is presented below:

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Pyrazine-H | 8.3 - 9.3 | Pyrazine-C | > 120 |

| CH (ethanamine) | ~4.0 - 5.0 | CH (ethanamine) | ~40 - 50 |

| CH₃ (ethanamine) | ~1.5 - 2.0 | CH₃ (ethanamine) | ~20 - 25 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, displays characteristic absorption bands. Aromatic and aliphatic C-H stretching vibrations are observed around 3051 cm⁻¹ and 2864 cm⁻¹, respectively. The spectrum also shows prominent bands for C=O, C=N, and C=C stretching at 1662 cm⁻¹, 1554 cm⁻¹, and 1409 cm⁻¹, respectively. researchgate.net For this compound, one would expect to see N-H stretching bands for the primary amine group, typically in the region of 3300-3500 cm⁻¹.

A table summarizing key FT-IR vibrational frequencies for related structures is provided below:

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | ~3050 |

| C-H (aliphatic) | Stretching | ~2860 |

| C=N (pyrazine) | Stretching | ~1550 |

| C=C (pyrazine) | Stretching | ~1410 |

Mass Spectrometry Techniques (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

ESI-MS and HRMS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For instance, the calculated mass for a related compound, C₂₀H₂₀N₃O₂ [M+H]⁺, is 334.1530, with the found value being 334.1531. acs.org

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ambeed.combldpharm.comambeed.com This technique is particularly useful for analyzing complex mixtures and for quantifying the components. rsu.lv Several pyrazine derivatives have been characterized using LC-MS. google.com

A summary of mass spectrometry data for related compounds is shown below:

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| C₂₀H₂₀N₃O₂ | ESI [M+H]⁺ | 334.1530 | 334.1531 acs.org |

| C₂₁H₂₂N₃O₃ | ESI [M+H]⁺ | 364.1624 | 364.1627 acs.org |

| C₁₆H₁₈N₃O₄ | ESI [M+H]⁺ | 316.1252 | 316.1256 acs.org |

| C₁₈H₁₅ClN₃O₂ | ESI [M+H]⁺ | 340.0821 | 340.0827 acs.org |

X-ray Crystallographic Studies for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise arrangement of atoms in space.

For chiral molecules like this compound, X-ray crystallography can unambiguously establish the "R" or "S" configuration at the stereocenter. nih.gov This technique has been successfully applied to determine the crystal structures of various pyrazine-containing compounds and other heterocyclic systems. researchgate.netjst.go.jp The determination of the absolute configuration is crucial for understanding the specific interactions of the molecule with other chiral entities, such as biological receptors.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable insights that complement experimental data.

By applying DFT methods, it is possible to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional conformation of this compound.

Calculate spectroscopic properties: Theoretical vibrational frequencies (FT-IR, Raman) and NMR chemical shifts can be calculated and compared with experimental spectra to aid in their assignment.

Analyze the electronic structure: DFT provides information on the distribution of electron density, molecular orbitals (HOMO, LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Investigate reaction mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and identify transition states, providing a deeper understanding of the chemical transformations the molecule can undergo.

These computational studies are instrumental in rationalizing the observed chemical behavior and in predicting the properties of new, related derivatives.

Molecular Modeling and Conformational Analysis

Molecular modeling is a critical tool for understanding the three-dimensional (3D) structure and conformational flexibility of molecules like this compound. iupac.org Conformational analysis, a subset of molecular modeling, involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. basicmedicalkey.com The goal is to find the most stable conformer, which corresponds to the global energy minimum on the potential energy surface. iupac.org

For a chiral molecule such as this compound, understanding its 3D geometry is fundamental to comprehending its interaction with other chiral molecules, such as biological receptors. The process typically begins with drawing the 3D structure and then employing computational methods to explore its conformational space. iupac.org

Two common techniques used for this purpose are:

Energy Minimization: This process systematically alters the geometry of the molecule to find a structure with the lowest possible potential energy. Algorithms like molecular mechanics (MM) are often used for this. basicmedicalkey.com

Molecular Dynamics (MD): This simulation technique models the physical movements of atoms and molecules over time. ethernet.edu.et By simulating the molecule at a certain temperature, it can overcome energy barriers and explore various conformations, which helps in finding the most stable, low-energy structures. iupac.org

While specific conformational analysis studies on this compound are not detailed in the reviewed literature, the application of these standard molecular modeling techniques is essential for predicting its preferred 3D shape, which in turn influences its physical properties and biological activity.

Reaction Mechanism Elucidation through Theoretical Simulations

Theoretical simulations are a powerful asset in elucidating the mechanisms of chemical reactions at a molecular level. scielo.br For derivatives of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to map out potential reaction pathways, identify transition states, and calculate activation energies. scielo.brresearchgate.net This knowledge is invaluable for optimizing reaction conditions and predicting the formation of products.

The general approach involves:

Mapping Potential Energy Surfaces: Calculations determine the energy of the system as the reactants transform into products.

Locating Transition States: The highest point on the lowest energy path between a reactant and a product is identified as the transition state. Its structure and energy determine the kinetic feasibility of a reaction step.

Calculating Activation Energy: The energy difference between the reactants and the transition state provides the activation barrier, which is a key predictor of the reaction rate.

Studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, theoretical investigations into the gas-phase pyrolysis of pyrazine-containing hydrazone derivatives have been conducted to determine the most favorable reaction mechanism by evaluating the activation energies of different proposed pathways. researchgate.net Similarly, computational studies can be used to understand whether a reaction proceeds through a concerted or stepwise mechanism. acs.org For a compound like this compound, theoretical simulations could be applied to understand the mechanisms of its key reactions, such as amide bond formation, N-alkylation, or cyclization reactions like the Pictet-Spengler synthesis, which is used to create more complex heterocyclic systems. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation of newly synthesized compounds. researchgate.net For this compound and its derivatives, methods like DFT can accurately predict vibrational frequencies (Infrared and Raman) and NMR chemical shifts. researchgate.netutb.cz

Vibrational Frequencies: Theoretical frequency calculations are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra. Studies on pyrazine and its derivatives have shown a strong correlation between frequencies calculated using DFT methods (e.g., B3LYP functional) and those observed experimentally. researchgate.netcore.ac.uk The pyrazine ring itself has characteristic stretching and bending modes. For example, the ring breathing mode for pyrazine is reported at 1015 cm⁻¹ in Raman spectra, while various C-H and ring stretching modes appear between 1000 and 1600 cm⁻¹. researchgate.net Calculations help to precisely assign these bands, which can be shifted by substitution on the ring. researchgate.net

| Vibrational Mode | Experimental (Raman) researchgate.net | Experimental (IR) researchgate.net | Calculated (DFT) researchgate.net | General Description |

|---|---|---|---|---|

| Ring Stretch | 1579 | - | 1597 | C-C and C-N stretching |

| Ring Stretch | 1522 | 1485 | 1545 | C-C and C-N stretching |

| CH in-plane bend | - | 1413 | 1412 | Bending of C-H bond within the ring plane |

| Ring Breathing | 1015 | - | 1009 | Symmetric expansion/contraction of the ring |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. thieme-connect.de The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT calculations can compute the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. utb.cz For pyrazine, the four equivalent protons give a single resonance signal around δ = 8.59 ppm. thieme-connect.de For a derivative like this compound, calculations would predict distinct shifts for the non-equivalent protons on the pyrazine ring, the methine proton, and the methyl protons, helping to confirm the compound's structure.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Chiral Pyrazines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. Numerous QSAR studies have been performed on pyrazine derivatives to understand the structural requirements for various biological activities. researchgate.netnih.gov

The general QSAR workflow involves:

Data Collection: A set of pyrazine derivatives with measured biological activity (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, topological properties), are calculated for each molecule. ijournalse.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. semanticscholar.org

Model Validation: The model's predictive power is rigorously tested to ensure its reliability. researchgate.net

QSAR studies on pyrazine derivatives have explored a wide range of biological targets. The insights from these studies are applicable to the design of novel chiral pyrazines based on the this compound scaffold.

| Biological Activity | Modeling Method | Key Findings / Important Descriptors | Reference |

|---|---|---|---|

| Antiproliferative (Anticancer) | MLR, ANN | Electronic properties (NBO charges), heat of formation, and dipole moment are significant predictors of activity. | semanticscholar.orgresearchgate.net |

| Antitubercular | MLR | Activity depends on both the size of the substituent (molar refractivity) and electronic properties of the molecule. | nih.gov |

| BTK Inhibition (Anticancer) | 3D-QSAR | Field-based models highlight the importance of specific steric and electronic fields around the molecule for binding. | japsonline.com |

| Antimicrobial | Pharmacophore, QSAR | Identified key structural features and physicochemical properties for antibacterial action against S. aureus. | espublisher.com |

| Odor Thresholds | MLR | Quantum chemical and electronic descriptors calculated by DFT were used to predict odor properties. | ijournalse.org |

These studies collectively demonstrate that the biological activity of pyrazine derivatives is intricately linked to a combination of their electronic, steric, and hydrophobic properties. For a chiral compound like this compound, 3D-QSAR models would be particularly relevant as they account for the stereochemistry of the molecule, which is often crucial for specific interactions with biological targets. japsonline.com

Future Directions and Emerging Research Perspectives

Development of Novel and More Efficient Asymmetric Synthetic Routes for (R)-1-(Pyrazin-2-yl)ethanamine

The production of enantiomerically pure compounds is crucial in the pharmaceutical and agrochemical industries. nih.gov Traditional methods for synthesizing chiral amines often suffer from a lack of stereoselectivity and necessitate harsh reaction conditions. nih.gov Consequently, there is a continuous drive to develop more efficient and sustainable asymmetric synthetic routes.

Future research in this area is likely to focus on several key strategies:

Biocatalysis: The use of enzymes, such as transaminases and oxidases, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov These biocatalytic approaches can achieve high efficiency and stereoselectivity under mild conditions. nih.gov Strategies like directed evolution and enzyme immobilization are being explored to enhance the substrate scope and operational stability of these enzymes, making them more suitable for industrial-scale synthesis. nih.govresearchgate.net

Asymmetric Hydrogenation: This technique, which utilizes chiral catalysts, is a powerful method for producing chiral amines. nih.gov Research is ongoing to develop novel and more efficient catalysts, such as those based on ruthenium complexes, to improve the enantioselectivity and yield of these reactions. researchgate.net

Flow Chemistry: Continuous flow chemistry presents a promising avenue for the green and sustainable synthesis of chiral compounds. chiralpedia.com It allows for better control over reaction parameters, leading to faster reactions, simplified workup, and easier scalability. chiralpedia.com

Exploration of New Catalytic Applications and Catalyst Design

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to be utilized as ligands in the design of new catalysts. Chiral amines are known to play a significant role in stereoselective organic synthesis, acting as resolving agents or chiral auxiliaries. sigmaaldrich.comsigmaaldrich.com

Future research will likely explore the incorporation of the this compound scaffold into various catalytic systems. This could involve its use in:

Transition Metal Catalysis: The nitrogen atoms in the pyrazine (B50134) ring and the amine group can coordinate with transition metals to form chiral complexes. These complexes could then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and oxidations. arabjchem.orgacs.org

Organocatalysis: Chiral amines themselves can act as organocatalysts, promoting reactions through the formation of transient chiral intermediates. The unique electronic and steric properties of this compound could lead to the development of novel and highly selective organocatalytic systems.

The design of these new catalysts will be aided by computational modeling and high-throughput screening techniques, allowing for the rapid identification of promising candidates. chiralpedia.comchemspeed.com

Expanding the Scope of this compound as a Chiral Building Block in Materials Science and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel materials and pharmaceuticals. bldpharm.comsigmaaldrich.com

In medicinal chemistry , the pyrazine moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The chirality of this compound is particularly important, as different enantiomers of a drug can have vastly different biological activities. enamine.net Future research will likely focus on incorporating this chiral amine into new drug candidates to explore its potential in treating a variety of diseases. For instance, pyrazine derivatives have been investigated for their potential as antiviral agents against SARS-CoV-2. nih.gov

In materials science , the incorporation of chiral molecules into polymers and other materials can lead to unique properties, such as chiroptical activity and the ability to recognize other chiral molecules. The pyrazine ring in this compound can also participate in the formation of coordination polymers and metal-organic frameworks (MOFs), which have applications in areas such as gas storage, separation, and catalysis. Future work could explore the synthesis of novel polymers and materials containing this chiral building block to develop advanced functional materials.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Chiral Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical reactions are designed and optimized. chiralpedia.com These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about the outcomes of new reactions. chiralpedia.compnas.org

In the context of this compound synthesis, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained to predict the enantioselectivity and yield of asymmetric reactions, helping chemists to identify the optimal reaction conditions and catalysts without the need for extensive trial-and-error experimentation. chiralpedia.comchiralpedia.com

Automated Synthesis Planning: ML models can be used to design novel synthetic routes for chiral compounds like this compound. chiralpedia.com These models can explore a vast chemical space to identify the most efficient and cost-effective pathways.

Catalyst Design: AI can assist in the discovery of new catalysts by screening large virtual libraries of potential ligands and predicting their performance in asymmetric reactions. chiralpedia.comresearchgate.net

The integration of AI and ML into the workflow of synthetic chemists will accelerate the discovery and development of new and improved methods for producing this compound and other valuable chiral compounds. chemspeed.compnas.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-1-(Pyrazin-2-yl)ethanamine in laboratory settings?

- Answer : Handling requires full PPE (nitrile gloves, lab coat, safety goggles) and respiratory protection (P95/P1 masks) to avoid inhalation of aerosols . Use fume hoods to minimize exposure, and store the compound below 28°C in airtight, light-protected containers. Contaminated materials must be disposed via authorized waste services to prevent environmental release .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

- Answer : Chiral HPLC or polarimetry are standard methods. For example, chiral columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/ethanol can resolve enantiomers. Comparative optical rotation values against known standards (e.g., (R)-1-(4-Pyrimidinyl)ethanamine ) validate purity. Mass spectrometry (LCMS) further confirms molecular identity .

Q. What are the primary applications of this compound in biochemical research?

- Answer : It serves as a chiral building block for synthesizing pharmacologically active molecules, particularly in enzyme inhibition studies. For instance, it has been used to develop benzothiazole-derived thioureas targeting oncogenic pathways . Its pyrazine moiety enables π-π stacking interactions with biological targets .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

- Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like 6-311++G(d,p) model electron density distribution, while solvent effects are incorporated via PCM models . Validation against experimental UV-Vis or NMR shifts is critical .

Q. What strategies optimize enantioselective synthesis of this compound?

- Answer : Asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee >95%). A reported protocol involves reacting 2-acetylpyrazine with ammonium acetate and NaBH3CN in methanol under ammonia atmosphere . Post-synthesis purification via recrystallization (ethanol/water) enhances ee .

Q. How do researchers address contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?

- Answer : Discrepancies arise from variability in experimental conditions (e.g., pH, temperature). Standardized protocols (OECD 117 shake-flask method for logP) and inter-laboratory validation reduce errors. Computational tools like ACD/LogP or XLogP3 estimate theoretical values when empirical data are lacking .

Q. What methodologies are used to analyze the compound’s metabolic stability in preclinical studies?

- Answer : Microsomal assays (human/rat liver microsomes) quantify metabolic degradation rates. LC-HRMS identifies metabolites, while CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks. Toxicogenomic profiling (RNA-seq) evaluates organ-specific toxicity .

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.